molecular formula C9H8N2O2 B1457239 3,4-Dimethyl-5-nitrobenzonitrile CAS No. 52911-61-2

3,4-Dimethyl-5-nitrobenzonitrile

Cat. No.: B1457239
CAS No.: 52911-61-2
M. Wt: 176.17 g/mol
InChI Key: SARRHHOGHADAJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-5-nitrobenzonitrile is a substituted benzonitrile derivative featuring methyl groups at positions 3 and 4 and a nitro group at position 5. Its molecular formula is C₉H₈N₂O₂, with a molecular weight of 176.16 g/mol. The nitrile group (-CN) contributes to its polarity, while the methyl and nitro substituents modulate electronic and steric properties. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, though specific applications require further study .

Properties

CAS No.

52911-61-2

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3,4-dimethyl-5-nitrobenzonitrile

InChI

InChI=1S/C9H8N2O2/c1-6-3-8(5-10)4-9(7(6)2)11(12)13/h3-4H,1-2H3

InChI Key

SARRHHOGHADAJU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])C#N

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Physicochemical Properties

Key structural analogs and their properties are compared below:

Compound Molecular Formula Molecular Weight XLogP<sup>3</sup> TPSA<sup>†</sup> H-bond Donors H-bond Acceptors
3,4-Dimethyl-5-nitrobenzonitrile C₉H₈N₂O₂ 176.16 ~2.5<sup>*</sup> 70 0 5
3,4-Dihydroxy-5-nitrobenzonitrile C₇H₄N₂O₄ 180.12 1.3 110 2 5
3,5-Difluoro-4-nitrobenzonitrile C₇H₂F₂N₂O₂ 184.10 ~1.8<sup>*</sup> 70 0 5
3,4-Dimethyl-5-nitrobenzoic acid C₉H₉NO₄ 195.18 ~1.2<sup>*</sup> 109.4<sup>*</sup> 1 4

<sup>†</sup>Topological Polar Surface Area (TPSA, Ų); <sup>*</sup>Estimated values.

Key Observations :

  • Lipophilicity : The methyl groups in this compound increase its XLogP (~2.5) compared to dihydroxy (1.3) and difluoro (1.8) analogs, enhancing membrane permeability but reducing water solubility.
  • Polarity : The dihydroxy analog (TPSA = 110) is significantly more polar due to hydroxyl groups, favoring aqueous solubility but limiting bioavailability.
Electronic and Reactivity Differences
  • Electron-Withdrawing vs. Donating Groups: Nitro (-NO₂) and nitrile (-CN) are electron-withdrawing, deactivating the aromatic ring. Methyl groups (-CH₃) are electron-donating, creating localized electron-rich regions. This contrast influences reactivity in electrophilic substitutions (e.g., nitration occurs preferentially at the 5-position due to methyl’s ortho/para-directing effects) .
  • Fluorine Substitution : Difluoro analogs (e.g., 3,5-Difluoro-4-nitrobenzonitrile) exhibit stronger electron-withdrawing effects, altering ring electron density and reaction kinetics compared to methyl-substituted derivatives .

Preparation Methods

General Synthetic Strategies for 3,4-Dimethyl-5-nitrobenzonitrile

The synthesis of this compound typically involves the following key steps:

  • Nitration to introduce the nitro group at the 5-position.
  • Methylation to install methyl groups at the 3 and 4 positions.
  • Cyanidation to introduce the nitrile group onto the aromatic ring.

These steps can be performed sequentially or in a convergent manner depending on the starting materials and reaction conditions.

Nitration and Methylation Approaches

Nitration is generally achieved via electrophilic aromatic substitution using mixed acid systems (HNO₃/H₂SO₄) at controlled low temperatures (0–5°C) to prevent over-nitration and decomposition. This ensures selective nitration at the desired position.

Methylation can be accomplished via Friedel-Crafts alkylation using methyl iodide and Lewis acid catalysts such as aluminum chloride (AlCl₃). Alternatively, directed ortho-methylation methods can be employed to achieve regioselectivity for the 3 and 4 positions.

Critical Parameters:

Parameter Optimal Conditions Notes
Temperature 0–5°C during nitration Prevents side reactions and decomposition
Catalyst AlCl₃ for methylation Ensures regioselective methylation
Solvent Typically non-polar solvents (e.g., dichloromethane) Facilitates Friedel-Crafts reaction
Reaction Time Variable, typically 1–3 hours Monitored to avoid over-alkylation

The introduction of the nitrile group is commonly performed by nucleophilic substitution of an aromatic halide precursor (e.g., chlorobenzene derivative) with cyanide sources such as cuprous cyanide (CuCN) in the presence of alkali metal bromides (e.g., lithium bromide).

Key Research Findings:

  • The reaction is typically conducted in polar aprotic solvents such as N-methyl-2-pyrrolidinone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).
  • Reaction temperatures range from 150°C to 180°C with reaction times of 6 to 24 hours.
  • The presence of lithium bromide or cuprous bromide improves reaction efficiency.
  • Product isolation involves aqueous workup with acid washes and organic solvent extraction.

Example Data from Patent EP0425743A1:

Entry Solvent Temp (°C) Time (h) Product Yield (%) Notes
1 N-Methyl-2-pyrrolidinone 175 24 81 High yield, amber oil product
2 Dimethylformamide (DMF) 158 6 62 (GC area %) Moderate yield, some by-products
3 No solvent 158 6 Lower yield Less efficient

The reaction favors the use of nitrogen-containing solvents for better solubility and reaction control.

Alternative Synthetic Routes and Reaction Conditions

Recent literature reports base-mediated coupling reactions involving nitroarene intermediates and methyl phenylacetate derivatives under mild conditions using bases like potassium tert-butoxide (t-BuOK) in DMSO or DMF. These methods provide access to nitro-substituted benzonitriles with controlled regioselectivity.

Highlights from Thieme Connect (2020):

  • Reactions performed with 2-methyl-5-nitrobenzonitrile and various bases (KOH, t-BuOK) in DMF or DMSO.
  • Temperatures around 100°C, reaction times 8–12 hours.
  • Yields vary depending on base and solvent; t-BuOK in DMF gave yields up to 65%.
Entry Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 KOH DMF 100 12 65 Efficient base-mediated reaction
2 t-BuOK DMF 100 12 65 Comparable yield to KOH
3 LiOH DMF 100 8 55 Slightly lower yield
4 NaOH DMF 100 8 Not detected Ineffective under these conditions

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Electrophilic Nitration + Methylation + Cyanidation Aromatic precursors (e.g., chlorobenzene derivatives) Mixed acid nitration, AlCl₃ methylation, CuCN cyanidation in NMP/DMF 60–80 High regioselectivity, scalable Requires high temperature, toxic reagents
Base-mediated coupling (t-BuOK, KOH) Nitrobenzonitrile derivatives + methyl phenylacetate t-BuOK or KOH in DMF/DMSO, 100°C, 8–12 h 55–65 Mild conditions, good yields Limited substrate scope
Zinc chloride mediated dealkylation (for related intermediates) 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde ZnCl₂, HCl, aqueous medium High purity product Mild conditions, recyclable reagents Specific to aldehyde intermediates, not direct for benzonitrile

Research Notes and Considerations

  • The cyanidation step is critical and often the yield-limiting step due to harsh conditions and potential side reactions.
  • Solvent choice strongly affects reaction efficiency; nitrogen-containing polar aprotic solvents are preferred.
  • The use of recyclable reagents and mild conditions is desirable for industrial scalability.
  • Purification typically involves recrystallization or column chromatography, with purity confirmed by NMR and GC analysis.
  • Spectral data discrepancies can be addressed by standardizing NMR conditions and using 2D NMR techniques for definitive structural assignment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3,4-Dimethyl-5-nitrobenzonitrile, and how can reaction conditions be optimized?

  • Methodology : A two-step approach is typically employed:

Nitration : Introduce the nitro group into a pre-functionalized aromatic ring (e.g., 3,4-dimethylbenzonitrile) using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Monitor reaction progress via TLC and confirm purity by melting point analysis and HPLC .

  • Critical Considerations : Temperature control during nitration is crucial to minimize by-products like dinitro derivatives.

Q. Which spectroscopic and crystallographic techniques are recommended for structural confirmation of this compound?

  • Techniques :

  • NMR : ¹H and ¹³C NMR to identify methyl, nitro, and nitrile substituents.
  • IR : Peaks at ~2240 cm⁻¹ (C≡N) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching).
  • X-ray Diffraction (XRD) : Use SHELX programs (e.g., SHELXL) for crystal structure refinement. Ensure data collection at low temperature to reduce thermal motion artifacts .
    • Data Interpretation : Cross-reference observed spectral data with computational predictions (e.g., DFT) and databases like NIST Chemistry WebBook for validation .

Q. How should researchers handle safety protocols when working with nitro-substituted benzonitriles?

  • Best Practices :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Storage : Keep in airtight containers away from reducing agents (risk of exothermic nitro-group reduction).
  • Waste Disposal : Neutralize nitro-containing waste with alkaline solutions before disposal .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structure refinement of this compound?

  • Strategies :

  • SHELX Suite : Use SHELXD for initial structure solution and SHELXL for refinement. Apply TWIN commands to model twinned crystals.
  • Disorder Modeling : Split occupancy for disordered methyl or nitro groups and refine using restraints. Validate with R-factor convergence (<5%) .
    • Validation Tools : Check CIF files with PLATON or Mercury to ensure geometric plausibility.

Q. What mechanistic insights guide the selective functionalization of the nitro group in this compound for medicinal chemistry applications?

  • Functionalization Pathways :

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂ in HCl converts nitro to amine, enabling coupling reactions (e.g., amide formation).
  • Electrophilic Substitution : Nitro groups direct further substitution to meta positions. Use DFT calculations to predict reactivity trends .
    • Applications : The amine intermediate can serve as a precursor for bioactive molecules like kinase inhibitors or DNA methyltransferase modulators .

Q. How can researchers reconcile conflicting spectroscopic data (e.g., NMR shifts) reported for derivatives of this compound?

  • Resolution Steps :

Solvent Effects : Compare data acquired in identical solvents (e.g., CDCl₃ vs. DMSO-d₆).

pH Influence : Nitro and nitrile groups may exhibit pH-dependent shifts in polar solvents.

Database Cross-Check : Validate against PubChem or NIST entries for analogous compounds (e.g., 3,5-Dichloro-4-fluorobenzonitrile) .

Q. What computational methods are effective for studying the electronic effects of substituents in this compound?

  • Approaches :

  • DFT Calculations : Use Gaussian or ORCA to map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO).
  • Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., nitrile hydrolysis) to quantify electronic effects.
    • Outcome : Predict regioselectivity in further functionalization (e.g., electrophilic attack at electron-deficient positions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.